

(R)-Sitcp Catalyzed Reactions: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-Sitcp	
Cat. No.:	B2993439	Get Quote

Introduction: **(R)-Sitcp**, a chiral phosphine ligand, has emerged as a powerful tool in asymmetric catalysis. Its unique spirocyclic backbone provides a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations. This guide provides an in-depth overview of selected **(R)-Sitcp** catalyzed reactions, focusing on quantitative data, detailed experimental protocols, and the underlying catalytic cycles. The information presented here is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Asymmetric (3+2) Annulation of δ -Acetoxy Allenoates

(R)-Sitcp has been successfully employed as a catalyst in the asymmetric (3+2) annulation of δ -acetoxy allenoates with various nucleophiles. These reactions provide efficient access to complex heterocyclic structures, which are valuable building blocks in medicinal chemistry.

With β-Carbonyl Amides

One notable application of **(R)-Sitcp** is in the enantioselective synthesis of spirocyclic β -keto y-lactams through the (3+2) annulation of δ -acetoxy allenoates with β -carbonyl amides.

Quantitative Data:



Entry	Allenoate (R¹)	Amide (R²)	Yield (%)	ee (%)
1	Phenyl	N-Boc	85	92
2	4-Me-C ₆ H ₄	N-Boc	88	93
3	4-CI-C ₆ H ₄	N-Boc	82	90
4	2-Thienyl	N-Boc	75	88
5	Phenyl	N-Cbz	80	91

Experimental Protocol:

To a solution of the β -carbonyl amide (0.12 mmol) and **(R)-Sitcp** (0.01 mmol, 10 mol%) in anhydrous dichloromethane (1.0 mL) was added the δ -acetoxy allenoate (0.10 mmol) at room temperature under an argon atmosphere. The reaction mixture was stirred for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired spirocyclic β -keto y-lactam.

Catalytic Cycle:

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